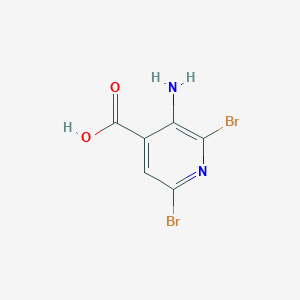

3-Amino-2,6-dibromoisonicotinic acid

Description

Structural Classification and Nomenclature within Pyridine (B92270) Carboxylic Acids

3-Amino-2,6-dibromoisonicotinic acid belongs to the class of organic compounds known as pyridine carboxylic acids. These are derivatives of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, which bear a carboxylic acid group. wikipedia.org The parent structure, pyridine carboxylic acid, exists in three isomeric forms depending on the position of the carboxyl group: picolinic acid (position 2), nicotinic acid (position 3), and isonicotinic acid (position 4). wikipedia.orgwikipedia.org

The subject compound is a derivative of isonicotinic acid, also known as pyridine-4-carboxylic acid. wikipedia.org Its systematic name, this compound, precisely describes its structure:

Isonicotinic acid : This base name indicates a pyridine ring with a carboxylic acid (-COOH) group at the 4-position.

3-Amino : An amino (-NH2) group is attached to the carbon atom at the 3-position of the pyridine ring.

2,6-dibromo : Two bromine atoms (-Br) are substituted at the 2- and 6-positions of the ring.

This high degree of functionalization on the pyridine core provides a versatile scaffold for further chemical modifications.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 52834-10-3 chemsrc.com |

| Molecular Formula | C6H4Br2N2O2 hxchem.net |

| Molecular Weight | 295.916 g/mol hxchem.net |

Contextual Significance in Modern Organic Synthesis and Heterocyclic Chemistry

Substituted pyridine derivatives are crucial building blocks in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. researchgate.netchempanda.com this compound serves as a valuable intermediate due to the reactivity of its distinct functional groups. The presence of multiple substituents allows for regioselective reactions, making it a versatile precursor for highly functionalized target molecules. nih.govnih.gov

The significance of this compound can be understood by considering the chemical reactivity of its components:

Bromo Substituents : The bromine atoms at the 2- and 6-positions are excellent leaving groups for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

Amino Group : The amino group can be readily acylated, alkylated, or diazotized, allowing for the introduction of a wide range of other functional groups or the formation of new heterocyclic rings fused to the pyridine core. cymitquimica.com

Carboxylic Acid Group : This group can be converted into esters, amides, or other derivatives. For instance, its conversion to an amide is a key step in the synthesis of many biologically active compounds. belnauka.by

The combination of these functional groups makes this compound and similar polysubstituted pyridines powerful intermediates for creating libraries of compounds for drug discovery and materials science. acs.org The pyridine scaffold itself is a well-established pharmacophore found in numerous approved drugs. nih.gov

Historical Development of Substituted Isonicotinic Acid Research

The study of isonicotinic acid and its derivatives gained significant momentum in the mid-20th century, largely driven by the discovery of the potent antitubercular activity of one of its derivatives, isoniazid (B1672263) (isonicotinic acid hydrazide). nih.govwikipedia.org Though first synthesized in 1912, the therapeutic potential of isoniazid was not recognized until the late 1940s and early 1950s. wikipedia.orgnih.gov This discovery was a landmark in the history of medicine, transforming tuberculosis from a often fatal disease to a curable one. nih.gov

The success of isoniazid spurred extensive research into other derivatives of isonicotinic acid, as scientists sought to develop new drugs with improved efficacy, reduced toxicity, or different activity spectra. nih.govacs.org This wave of research led to the synthesis and evaluation of a vast number of substituted isonicotinic acids. Early work often focused on modifications of the carboxylic acid group, leading to various hydrazides, amides, and esters. acs.org

Concurrent studies on other pyridine carboxylic acid isomers, such as nicotinamide (B372718) (a derivative of nicotinic acid), also showed biological activity, further encouraging the exploration of the entire class of compounds. nih.govjohnshopkins.edu Over the decades, the development of more sophisticated synthetic methods has allowed for the preparation of increasingly complex and polysubstituted pyridines like this compound. This ongoing research continues to provide novel molecular scaffolds for various applications, from medicine to materials science. chempanda.comnih.gov

Compound Index

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isoniazid (Isonicotinic acid hydrazide) |

| Isonicotinic acid |

| Nicotinamide |

| Nicotinic acid |

| Picolinic acid |

| Pyridine |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,6-dibromopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMKIUXCDAUFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50615663 | |

| Record name | 3-Amino-2,6-dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52834-10-3 | |

| Record name | 3-Amino-2,6-dibromo-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52834-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,6-dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 3 Amino 2,6 Dibromoisonicotinic Acid

De Novo Synthesis Approaches to the Pyridine (B92270) Core

De novo synthesis, the construction of the pyridine ring from acyclic precursors, offers a powerful strategy for accessing highly substituted pyridines. chemrxiv.orgnih.gov These methods are advantageous as they allow for the introduction of desired substituents at specific positions from the outset. Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses are foundational, though they can be limited by the electronic requirements of the starting materials. nih.gov More contemporary approaches, such as [4+2] cycloadditions, provide versatile routes to a wide range of substitution patterns by incorporating the nitrogen atom into either the diene or dienophile component. nih.gov

For a target like 3-amino-2,6-dibromoisonicotinic acid, a hypothetical de novo approach might involve the condensation of a suitably substituted 1,3-dicarbonyl compound (or a synthetic equivalent) with an enamine and an ammonia (B1221849) source, designed to place the amino and carboxylic acid precursors at the correct positions. Subsequent bromination would then be required to complete the synthesis. The challenge in this approach lies in the availability and stability of the highly functionalized acyclic precursors needed.

| De Novo Synthesis Method | Description | Potential Application/Limitation |

| Hantzsch Pyridine Synthesis | Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium (B1175870) salt, followed by oxidation. researchgate.net | Well-established for substituted pyridines, but may require specific electron-withdrawing groups. nih.gov |

| Bohlmann-Rahtz Pyridine Synthesis | Condensation of an enamine with a polyynone, followed by cyclization. nih.gov | Offers access to different substitution patterns compared to Hantzsch synthesis. |

| [4+2] Cycloaddition Reactions | Diels-Alder type reactions using azadienes or related nitrogen-containing dienes/dienophiles to construct the pyridine ring. nih.gov | Provides a high degree of control over regioselectivity and allows for diverse substitution. |

Functionalization Strategies on Existing Pyridine Scaffolds

A more common and often more practical approach involves the stepwise functionalization of a simpler, commercially available pyridine derivative. This strategy relies on the careful orchestration of regioselective reactions to install the bromo, amino, and carboxylic acid groups at the desired positions (2, 6, 3, and 4, respectively).

Regioselective Bromination Techniques

The introduction of two bromine atoms at the 2 and 6 positions of a pyridine ring is a key transformation. The reactivity of the pyridine ring towards electrophilic substitution is highly dependent on the existing substituents. For an aminopyridine, the amino group is a powerful activating group and directs electrophiles to the ortho and para positions.

Various brominating agents can be employed, with the choice influencing the regioselectivity and reactivity. Reagents such as N-Bromosuccinimide (NBS) are commonly used for the regioselective bromination of activated aromatic systems. mdpi.com For pyridine N-oxides, methods using reagents like p-toluenesulfonic anhydride (B1165640) as an activator and a bromide source can achieve high regioselectivity for C2-bromination under mild conditions, avoiding harsher reagents like Br₂ or POBr₃. tcichemicals.com

| Brominating Agent | Typical Conditions | Selectivity/Remarks |

| N-Bromosuccinimide (NBS) | Acetonitrile or other polar aprotic solvents, often with a radical initiator or acid catalyst. | Highly para-selective for many aromatic compounds. mdpi.com Can be used for regioselective bromination of activated pyridines. |

| Bromine (Br₂) | Often used with a Lewis acid catalyst. | Can be harsh and may lead to over-bromination or lack of selectivity without proper directing groups. |

| Tetrabutylammonium bromide | Used with an activator like p-toluenesulfonic anhydride on pyridine N-oxides. | Provides high C2-selectivity under mild conditions. tcichemicals.com |

| Lithium Bromide (LiBr) | Used with Selectfluor as a promoter. | Effective for the regioselective bromination of 2-aminopyridines. rsc.org |

Directed Amination Protocols

The introduction of an amino group at the C3 position can be accomplished through several methods. One common strategy is the reduction of a corresponding nitro group, which can be introduced via nitration. However, nitration of a dibromopyridine would require careful control of conditions to achieve the desired C3 selectivity.

A more direct approach is through directed amination reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds. chemspider.com This reaction could potentially be used to aminate a tri-halogenated pyridine derivative at the C3 position. Alternatively, copper-catalyzed amination reactions, using aqueous ammonia or other ammonia surrogates, have been developed for the synthesis of aminopyridines from bromopyridines. researchgate.net These methods can be effective even for sterically hindered substrates. researchgate.net

Carboxylation and Carboxylic Acid Formation Methods

The final installation of the carboxylic acid group at the C4 position (to form the isonicotinic acid core) is a challenging step. Direct C-H carboxylation of pyridines using CO₂ is an attractive and sustainable approach. chemistryviews.org Recent advancements have shown that a C-H phosphination followed by a copper-catalyzed carboxylation with CO₂ can selectively functionalize the C4 position of pyridines. chemistryviews.org This late-stage functionalization method is tolerant of various functional groups, making it potentially applicable to a complex intermediate. chemistryviews.org

Another strategy involves the conversion of a pre-existing functional group at the C4 position, such as a methyl group or a halogen, into a carboxylic acid. Oxidation of a 4-methylpyridine (B42270) (a picoline) or hydrolysis of a 4-cyanopyridine (B195900) are classic methods for the synthesis of isonicotinic acids.

Optimization of Reaction Conditions and Process Efficiency

Optimizing the synthesis of this compound requires careful consideration of reaction conditions to maximize yield and minimize side products. This includes the choice of solvents, temperature, reaction time, and the specific reagents and catalysts used in each step. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly improve process efficiency by reducing the number of isolation and purification steps.

Catalytic Systems in Synthesis

Catalytic systems are central to many of the key transformations required for the synthesis of the target molecule. Transition metal catalysts, particularly those based on palladium and copper, are indispensable for modern synthetic organic chemistry.

Palladium Catalysis: Palladium-based catalysts are paramount for cross-coupling reactions. The Buchwald-Hartwig amination, for instance, typically employs a palladium precursor (like Pd₂(dba)₃) in combination with a phosphine (B1218219) ligand (such as BINAP) to facilitate the C-N bond formation between a halo-pyridine and an amine source. chemspider.com

Copper Catalysis: Copper catalysts offer a cost-effective and efficient alternative for amination reactions. Systems using copper(I) oxide (Cu₂O) or other copper salts can promote the amination of bromopyridines with aqueous ammonia under relatively mild conditions. researchgate.net Furthermore, copper catalysis is crucial for the recently developed C4-carboxylation of pyridines with CO₂, where CuCl is used in conjunction with a ligand and a reductant. chemistryviews.org

The selection of the appropriate catalytic system is critical for achieving the desired regioselectivity and functional group tolerance in the synthesis of a complex molecule like this compound.

| Catalytic System | Reaction Type | Key Components | Advantages |

| Palladium-based | Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOBuᵗ | Broad substrate scope, high efficiency for C-N bond formation. chemspider.com |

| Copper-based | Amination | Cu₂O, aqueous ammonia | Mild conditions, suitable for various aminopyridine derivatives. researchgate.net |

| Copper-based | Carboxylation | CuCl, TMEDA, ZnEt₂ | Enables direct C4-carboxylation with CO₂, good functional group tolerance. chemistryviews.org |

Stereochemical Control in Analogous Systems

The target molecule, this compound, is achiral and therefore does not present any issues of stereoisomerism. However, the principles of stereochemical control are of paramount importance in the synthesis of analogous systems where chirality is a key feature. The introduction of stereocenters in molecules with similar structural motifs, such as substituted amino acids and heterocyclic compounds, often requires the use of stereoselective synthetic strategies.

In the synthesis of chiral amino acid analogs, stereochemical control can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions. For instance, in the synthesis of β-aminoalkanamides, the addition of α-lithiated 2-alkyl-2-oxazolines derived from optically active oxazolines to nitrones has been shown to produce highly enantiomerically enriched products. The relative and absolute stereochemistry of the products can be determined using techniques such as 1D-NOESY experiments and X-ray crystallography.

Another common strategy involves the use of chiral starting materials from the chiral pool. For example, L-glutamic acid can be used as a starting material for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine (B6355638) derivatives. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

In the context of synthesizing chiral analogs of this compound, where a stereocenter might be introduced, for example, by alkylation at the amino group with a chiral electrophile or by modification of the carboxylic acid group with a chiral alcohol, the following considerations would be crucial:

Diastereoselective Reactions: If a chiral center already exists in the molecule, the introduction of a new stereocenter can be influenced by the existing one. The steric and electronic properties of the substituents on the chiral center can direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer over the other.

Enantioselective Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can enable the enantioselective transformation of a prochiral substrate. This approach is widely used in modern organic synthesis to create enantiomerically pure compounds.

Resolution of Racemates: In cases where a racemic mixture is obtained, chiral resolution techniques can be employed to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation based on their different physical properties, such as solubility.

The table below summarizes some of the key methods for achieving stereochemical control in the synthesis of analogous systems.

| Method | Description | Example Application |

| Chiral Pool Synthesis | Utilization of readily available enantiomerically pure natural products as starting materials. | Synthesis of chiral piperidines from L-glutamic acid. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed after the desired transformation. | Asymmetric synthesis of α-amino acids. |

| Asymmetric Catalysis | Use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. | Enantioselective hydrogenation, oxidation, and carbon-carbon bond-forming reactions. |

| Substrate-Controlled Diastereoselection | The existing stereocenter(s) in a molecule control the stereochemical outcome of a subsequent reaction. | Diastereoselective alkylation of chiral enolates. |

| Kinetic Resolution | The differential reaction rates of the enantiomers of a racemic mixture with a chiral reagent or catalyst, leading to the enrichment of one enantiomer. | Enzymatic resolution of racemic alcohols and esters. |

By applying these principles, the synthesis of chiral analogs of this compound with high stereochemical purity could be achieved, enabling the exploration of their structure-activity relationships in various biological contexts.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 2,6 Dibromoisonicotinic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group at the 4-position of the pyridine (B92270) ring is a primary site for a variety of chemical modifications, including esterification, amidation, and decarboxylation.

Esterification Reactions

The conversion of the carboxylic acid to an ester is a fundamental transformation that can be achieved through several established methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

A hypothetical esterification of 3-amino-2,6-dibromoisonicotinic acid with methanol (B129727) is presented below:

Reaction Scheme:

The conditions for such reactions typically involve refluxing the alcohol, which often serves as the solvent, with a catalytic amount of acid.

Table 1: Hypothetical Data for Esterification of this compound

| Alcohol | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | 6 | 85 |

| Ethanol | TsOH | 8 | 82 |

| Isopropanol | H₂SO₄ | 12 | 75 |

Alternative methods for esterification that avoid strongly acidic conditions include the use of alkyl halides in the presence of a base or employing coupling agents to activate the carboxylic acid.

Amidation Reactions

The formation of amides from this compound can be accomplished by reacting it with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to form a more reactive intermediate, as direct reaction with an amine is generally slow.

Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine.

Reaction Scheme:

Table 2: Hypothetical Data for Amidation of this compound

| Amine | Coupling Agent | Solvent | Yield (%) |

|---|---|---|---|

| Benzylamine | EDC/HOBt | DMF | 90 |

| Morpholine | DCC/HOBt | CH₂Cl₂ | 88 |

| Aniline | HATU | DMF | 85 |

Another approach involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. This method is highly effective but may not be suitable for substrates with sensitive functional groups.

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxylic acid group, from pyridine-4-carboxylic acids can be challenging and often requires harsh conditions. The stability of the resulting carbanion is a key factor in the feasibility of this reaction. For this compound, thermal decarboxylation would likely require high temperatures and potentially a catalyst.

A plausible, albeit likely low-yielding, pathway would be the direct heating of the acid to produce 3-amino-2,6-dibromopyridine.

Reaction Scheme:

The presence of the amino group at the 3-position and the bromine atoms at the 2- and 6-positions will influence the electronic properties of the pyridine ring and thus the stability of any anionic intermediate formed during decarboxylation. Specific catalytic systems, such as those involving copper or silver salts, have been shown to facilitate the decarboxylation of other aromatic carboxylic acids and could potentially be applied here.

Reactions of the Amino Group

The amino group at the 3-position is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, and participation in condensation and cyclization reactions.

Derivatization via Acylation and Alkylation

The amino group of this compound can be readily acylated by reacting it with acyl chlorides or anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This leads to the formation of the corresponding N-acyl derivative.

Reaction Scheme:

Alkylation of the amino group can be achieved using alkyl halides. However, over-alkylation to form the tertiary amine is a common side reaction. To achieve mono-alkylation, reductive amination is a more controlled approach. This involves the reaction of the amino group with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride.

Table 3: Hypothetical Data for Derivatization of the Amino Group

| Reagent | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| Benzoyl Chloride | Acylation | 3-(Benzoylamino)-2,6-dibromoisonicotinic acid | 92 |

| Acetic Anhydride (B1165640) | Acylation | 3-Acetamido-2,6-dibromoisonicotinic acid | 95 |

| Methyl Iodide | Alkylation | 3-(Methylamino)-2,6-dibromoisonicotinic acid | 60 |

Condensation and Cyclization Reactions

The amino group, in conjunction with the adjacent carboxylic acid or its derivatives, can participate in condensation and subsequent cyclization reactions to form fused heterocyclic systems. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyridopyrimidine ring system.

These reactions often proceed through an initial condensation to form an enamine or an amide, which then undergoes intramolecular cyclization. The specific reaction conditions and the nature of the condensing partner will determine the structure of the resulting fused ring. Such cyclization strategies are a powerful tool for the synthesis of complex heterocyclic molecules with potential biological activity.

Reactivity of the Bromine Substituents in Cross-Coupling Processes

The two bromine atoms on the pyridine ring serve as versatile handles for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Nucleophilic aromatic substitution (SNAr) on pyridine derivatives is significantly more facile than on corresponding benzene (B151609) analogues due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex). uoanbar.edu.iqechemi.com In this compound, the positions bearing the bromine atoms (C2 and C6) are highly activated towards nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient carbon atom bearing a bromine, forming a tetrahedral intermediate. The aromaticity of the ring is temporarily broken but the negative charge is effectively delocalized, aided by the ring nitrogen and the C4-carboxylic acid group. In the second step, the bromide ion is eliminated, and the aromaticity of the ring is restored.

For substrates like 2,6-dibromopyridine (B144722), achieving selective mono-substitution is often possible. The introduction of the first nucleophile, which is typically an electron-donating group, reduces the electrophilicity of the pyridine ring, making the second substitution less favorable. chemicalforums.com In the case of this compound, the inherent electronic asymmetry created by the C3-amino group could lead to preferential substitution at one of the C-Br positions, although steric hindrance from the adjacent amino group might influence the site of attack. The relative reactivity of the C2 versus C6 position would depend on the specific nucleophile and reaction conditions.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, including brominated pyridines. These reactions allow for the selective formation of C-C, C-N, and C-O bonds under relatively mild conditions. nih.gov

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most versatile C-C bond-forming reactions. libretexts.org For 2,6-dihalopyridines, selective mono-arylation can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, catalyst loading, and reaction time. researchgate.netrsc.org

The regioselectivity of the first coupling on a symmetrically substituted 2,6-dihalopyridine is often influenced by subtle electronic or steric factors introduced by other substituents. In the target molecule, the C3-amino group could sterically hinder the C2 position, potentially favoring initial coupling at the C6 position. Conversely, the nitrogen atom's electronic influence generally makes the C2 position more reactive in palladium-catalyzed oxidative addition steps. nih.gov The choice of catalyst and ligands can also play a crucial role in determining the site-selectivity. nih.govrsc.org

The Heck reaction creates a C-C bond between an aryl halide and an alkene, wikipedia.orgorganic-chemistry.org while the Sonogashira coupling joins an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org Both reactions are typically catalyzed by palladium complexes. For polyhalogenated substrates, chemoselectivity is often observed, with the order of reactivity being C-I > C-Br > C-Cl. rsc.org

In this compound, both bromine atoms are available for coupling. Selective mono-alkenylation or mono-alkynylation at one position should be feasible by controlling the stoichiometry of the coupling partner. The Sonogashira reaction often employs a copper(I) co-catalyst, which facilitates the formation of a copper(I) acetylide intermediate. wikipedia.org The regioselectivity between the C2 and C6 positions would again be determined by the electronic and steric environment of each C-Br bond. Studies on 3,5-dibromo-2,6-dichloropyridine (B8238365) have shown that Sonogashira couplings can be highly chemoselective, preferentially reacting at the more labile C-Br bonds over the C-Cl bonds. rsc.orgrsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgalfa-chemistry.com A related process allows for the formation of C-O bonds to produce aryl ethers. This methodology is exceptionally broad and has been successfully applied to a wide range of N-heterocyclic halides. nih.gov

The reaction typically requires a palladium precursor, a sterically bulky and electron-rich phosphine (B1218219) ligand (e.g., BINAP, Xantphos, XPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu). wikipedia.orgresearchgate.net When applied to 2,6-dihalopyridines, the reaction can be controlled to yield either mono- or di-amination products depending on the stoichiometry and reaction conditions. researchgate.netresearchgate.net The higher reactivity of C-Br bonds compared to C-Cl bonds allows for selective amination in mixed dihalopyridines. researchgate.net For this compound, both bromine atoms are susceptible to substitution, and selective mono-amination would likely be achievable.

The Negishi coupling utilizes organozinc reagents, wikipedia.orgorganic-chemistry.org while the Kumada coupling employs organomagnesium (Grignard) reagents for C-C bond formation with organic halides. wikipedia.orgnrochemistry.com These reactions are known for the high nucleophilicity of their organometallic reagents, which can enable couplings that are difficult with other methods.

A significant challenge in applying these reactions to this compound is the presence of the acidic carboxylic acid and N-H protons. The highly basic Grignard reagents used in Kumada coupling would readily deprotonate these functional groups, consuming the reagent and preventing the cross-coupling reaction. nrochemistry.com Therefore, protection of the acid and amino groups would be mandatory. Organozinc reagents used in Negishi couplings are generally more tolerant of acidic functional groups, but protection might still be necessary for optimal results. wikipedia.org

For 2,6-dibromopyridines, regioselective mono-substitution has been achieved through careful control of the reaction, for instance by performing a bromine-magnesium exchange at low temperature followed by coupling. researchgate.net Both nickel and palladium catalysts are effective for these transformations. researchgate.netorganic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions of Brominated Pyridine

Chan-Lam Coupling Reaction

The Chan-Lam coupling reaction stands as a powerful tool for the formation of carbon-heteroatom bonds, typically involving the copper-catalyzed cross-coupling of an amine or alcohol with a boronic acid. In the context of this compound, the primary amino group at the 3-position is a prime candidate for such transformations. While direct studies on this specific substrate are not extensively documented, the reactivity of similar aminopyridine systems provides valuable insights.

The general mechanism of the Chan-Lam coupling involves the formation of a copper(II)-amine complex, followed by transmetalation with the boronic acid to generate a copper(III) intermediate. Reductive elimination from this intermediate then furnishes the desired N-arylated product and regenerates the copper catalyst. For this compound, this would translate to the formation of a 3-(diaryl/alkylamino)-2,6-dibromoisonicotinic acid derivative.

Research on the copper-catalyzed amination of 2,6-dibromopyridine has demonstrated the feasibility of C-N bond formation at the halogenated positions. researchgate.netlookchem.comacs.orgacs.orgresearchgate.net These studies often employ a copper catalyst, a suitable ligand, and a base to facilitate the reaction. While these examples focus on the substitution of bromine atoms, the underlying principles of copper-catalyzed amination are relevant to the functionalization of the amino group in the target molecule. The presence of the electron-withdrawing carboxylic acid and bromine atoms could influence the nucleophilicity of the amino group, potentially requiring tailored reaction conditions.

Table 1: Potential Chan-Lam Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Potential Product |

| This compound | Arylboronic acid | Cu(OAc)₂, Base, Solvent | 3-(Arylamino)-2,6-dibromoisonicotinic acid |

| This compound | Alkylboronic acid | Cu(OAc)₂, Base, Solvent | 3-(Alkylamino)-2,6-dibromoisonicotinic acid |

This table represents a hypothetical reaction based on the principles of the Chan-Lam coupling reaction.

Reductive Debromination Studies

The two bromine atoms at the 2- and 6-positions of the isonicotinic acid ring are susceptible to removal through reductive debromination. This transformation is a valuable synthetic strategy for accessing less halogenated or completely dehalogenated pyridine derivatives. Various reducing agents and catalytic systems can be employed for this purpose, with catalytic hydrogenation being a common and effective method. organic-chemistry.orgcolab.wsresearchwithrutgers.comresearchgate.net

Studies on the reductive dehalogenation of aryl bromides have shown that the C-Br bond can be selectively cleaved in the presence of other functional groups, including carboxylic acids. organic-chemistry.orgcolab.wsresearchwithrutgers.com Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation, typically in the presence of a hydrogen source such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate.

The reaction mechanism generally involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by a reductive step that cleaves the carbon-halogen bond and regenerates the active catalyst. The selectivity of the debromination (i.e., removal of one or both bromine atoms) can often be controlled by tuning the reaction conditions, such as the catalyst loading, reaction time, and temperature. For this compound, partial debromination would yield 3-amino-2-bromoisonicotinic acid or 3-amino-6-bromoisonicotinic acid, while complete debromination would lead to 3-aminoisonicotinic acid.

Table 2: Potential Products of Reductive Debromination of this compound

| Starting Material | Reagents | Potential Product(s) |

| This compound | H₂, Pd/C, Solvent | 3-Amino-2-bromoisonicotinic acid, 3-Amino-6-bromoisonicotinic acid, 3-Aminoisonicotinic acid |

| This compound | Transfer hydrogenation agent, Pd/C, Solvent | 3-Amino-2-bromoisonicotinic acid, 3-Amino-6-bromoisonicotinic acid, 3-Aminoisonicotinic acid |

This table outlines the expected products from the reductive debromination based on established methodologies for similar compounds.

Pyridine Ring Reactivity and Stability

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property, further influenced by the attached functional groups, governs its susceptibility to electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Additions to the Pyridine Core

Electrophilic Additions: The pyridine ring is generally resistant to electrophilic aromatic substitution compared to benzene, due to the deactivating effect of the nitrogen atom. When such reactions do occur, they typically proceed at the 3- and 5-positions. In this compound, the 3-position is already occupied by an amino group. The amino group is an activating, ortho-, para-director. However, the strong deactivating effect of the two bromine atoms and the carboxylic acid group, coupled with the inherent electron-deficient nature of the pyridine ring, would likely make further electrophilic substitution challenging. quimicaorganica.org Any potential electrophilic attack would likely be directed to the 5-position.

Nucleophilic Additions: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. In this compound, the presence of two bromine atoms at the 2- and 6-positions makes these sites highly activated towards nucleophilic aromatic substitution (SNAAr). quimicaorganica.org A variety of nucleophiles, such as alkoxides, thiolates, and amines, could potentially displace the bromide ions. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom and the other ring substituents. Lewis acid activation of the pyridine nitrogen can further enhance the ring's electrophilicity and facilitate nucleophilic attack. semanticscholar.org

Ring-Opening and Rearrangement Mechanisms

The stability of the pyridine ring is generally high; however, under certain conditions, ring-opening and rearrangement reactions can occur. For highly substituted and electron-deficient pyridines, nucleophilic attack can sometimes initiate a cascade of reactions leading to ring cleavage.

While specific ring-opening mechanisms for this compound have not been detailed in the literature, related pyridine derivatives can undergo such transformations. For instance, the reaction of certain 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement involving a formal two-carbon insertion. nih.govacs.org This proceeds through an N-acylated intermediate that undergoes an intramolecular nucleophilic aromatic substitution. It is conceivable that under specific conditions, the interplay of the functional groups in this compound could lead to novel rearrangement pathways.

Furthermore, ring-opening and closing cascade (ROCC) mechanisms have been reported for the synthesis of substituted pyridines from other heterocyclic precursors, highlighting the dynamic nature of such ring systems under specific reaction conditions. researchgate.net The potential for such transformations in this compound remains an area for future investigation.

Advanced Synthetic Applications and Precursor Roles of 3 Amino 2,6 Dibromoisonicotinic Acid

Building Block in the Synthesis of Complex Heterocyclic Architectures

The structural framework of 3-amino-2,6-dibromoisonicotinic acid is primed for the synthesis of diverse heterocyclic systems. The presence of multiple reactive sites allows for a range of chemical transformations, enabling the construction of intricate molecular designs.

The dibromo substitution pattern of this compound makes it an ideal candidate for palladium-catalyzed cross-coupling reactions to form fused pyridine (B92270) systems. Methodologies such as Suzuki-Miyaura and Ullmann couplings can be employed to introduce aryl or other unsaturated moieties at the 2- and 6-positions, which can subsequently undergo intramolecular cyclization to generate polycyclic aromatic heterocycles. For instance, intramolecular C–H arylation, a powerful tool for constructing fused ring systems, has been successfully applied to pyridine derivatives. While specific studies on this compound are not extensively documented, the reactivity of similar 2,6-dihalopyridines in palladium-catalyzed reactions suggests its high potential for synthesizing novel fused heteroaromatic compounds. The amino and carboxylic acid groups can also participate in cyclization reactions, further expanding the diversity of accessible fused systems.

A plausible synthetic approach towards fused pyridine systems is outlined in the table below:

| Reaction Type | Reagents and Conditions | Potential Fused System |

| Intramolecular C-H Arylation | Pd(OAc)₂, PPh₃, Base, High Temperature | Pyrido-fused quinolines or other N-heterocycles |

| Tandem Suzuki Coupling/Cyclization | Arylboronic acid, Pd catalyst, Base, followed by acid- or base-catalyzed cyclization | Benzo[b]pyridines with further substitution |

| Reductive Heck-type Cyclization | Alkene-tethered substrate, Pd catalyst, Reducing agent | Fused saturated or partially saturated pyridine rings |

The synthesis of spirocyclic and bridged heterocyclic compounds represents a significant challenge in organic synthesis, and this compound offers potential routes to these complex structures. Multi-component reactions are a particularly effective strategy for the synthesis of spiro heterocycles, often involving the generation of a diverse range of products from simple starting materials nih.govresearchgate.netrsc.orgresearchgate.net. The amino group of this compound can act as a key nucleophile in such reactions.

Bridged heterocyclic systems, which are of great interest in medicinal chemistry due to their conformational rigidity, could potentially be accessed through intramolecular cyclization strategies rsc.orgrsc.org. The functional groups on this compound could be modified to introduce tethers that, upon cyclization, would form a bridged structure.

The following table summarizes potential strategies for the synthesis of spiro and bridged compounds:

| Target Structure | Synthetic Strategy | Key Intermediates |

| Spiro-heterocycle | Multi-component reaction (e.g., Hantzsch-type) followed by spirocyclization | Dihydropyridine derivative |

| Bridged N-heterocycle | Intramolecular nucleophilic substitution or radical cyclization | Aminopyridine with a tethered electrophile or radical precursor |

Utilization as a Precursor in Medicinal Chemistry Lead Generation

The pyridine scaffold is a privileged structure in medicinal chemistry, and substituted derivatives are of great interest for the development of new therapeutic agents. This compound serves as a valuable precursor for generating lead compounds due to the versatility of its functional groups.

Modular synthesis allows for the rapid generation of a library of related compounds by systematically varying the building blocks. The reactivity of the bromine atoms in this compound through palladium-catalyzed cross-coupling reactions enables the introduction of a wide array of substituents at the 2- and 6-positions. The amino and carboxylic acid groups can also be readily functionalized through acylation, alkylation, and esterification reactions. This modular approach allows for the systematic exploration of the chemical space around the isonicotinic acid core to identify compounds with desired biological activities.

A general modular synthetic approach is depicted in the table below:

| Functional Group | Transformation | Reagents | Resulting Diversity |

| Bromine atoms | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Diverse aryl/heteroaryl substituents |

| Amino group | Acylation | Acid chlorides, anhydrides | Amide derivatives |

| Carboxylic acid | Esterification/Amidation | Alcohols/Amines, coupling agents | Ester and amide libraries |

The development of chemical libraries is a cornerstone of modern drug discovery. By applying the principles of combinatorial chemistry and modular synthesis to this compound, large and diverse libraries of isonicotinic acid derivatives can be generated. These libraries can then be screened against various biological targets to identify hit compounds. The orthogonal reactivity of the different functional groups allows for a high degree of control over the diversification process, ensuring a wide coverage of the relevant chemical space.

The table below outlines a strategy for the development of a chemical library based on this compound:

| Library Generation Stage | Reaction | Building Blocks |

| Core Modification | Parallel Suzuki-Miyaura couplings | Library of aryl and heteroaryl boronic acids |

| Amine Functionalization | Parallel acylations | Library of acid chlorides |

| Carboxylic Acid Functionalization | Parallel amidations | Library of primary and secondary amines |

Applications in Material Science and Supramolecular Chemistry

The unique electronic and structural features of this compound make it a promising candidate for applications in material science and supramolecular chemistry.

Brominated aromatic compounds are valuable monomers for the synthesis of functional polymers. The dibromo functionality of this compound allows for its incorporation into polymer chains through various polymerization techniques, such as Suzuki polycondensation. The resulting polymers could exhibit interesting electronic, optical, or thermal properties.

In the realm of supramolecular chemistry, the carboxylic acid and pyridine nitrogen of isonicotinic acid derivatives are known to participate in the formation of well-defined hydrogen-bonded networks and coordination complexes quickcompany.inacs.orgresearchgate.netpsnnjp.orgksu.edu.sa. This compound can be used as a ligand for the construction of metal-organic frameworks (MOFs). The specific substitution pattern and the presence of the amino group could influence the topology and functionality of the resulting MOFs, potentially leading to materials with applications in gas storage, separation, or catalysis.

The table below summarizes potential applications in material science and supramolecular chemistry:

| Application Area | Synthetic Approach | Potential Properties/Functionalities |

| Functional Polymers | Suzuki Polycondensation | Enhanced thermal stability, tunable electronic properties |

| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with metal salts | Porosity for gas storage, catalytic activity |

| Supramolecular Self-Assembly | Hydrogen bonding and coordination | Formation of ordered nanostructures |

Ligand Design for Coordination Polymers and Metal-Organic Frameworks

The primary coordination points for metal ions are the carboxylate group (-COOH) and the nitrogen atom of the pyridine ring. The carboxylic acid can deprotonate to form a carboxylate anion (-COO⁻), which can bind to metal centers in various modes, including monodentate, bidentate chelating, or bridging fashions. This versatility allows for the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The pyridine nitrogen acts as a Lewis base, providing another strong coordination site for metal ions. The combination of the carboxylate and the pyridine nitrogen allows the molecule to act as a ditopic linker, connecting multiple metal centers to build extended frameworks. nih.gov

The substituents on the pyridine ring—the amino (-NH₂) and bromine (-Br) groups—are not typically primary coordination sites but are crucial for tuning the properties of the final material. The amino group can influence the electronic properties of the ligand and provides a site for post-synthetic modification. More importantly, the -NH₂ group can act as a Lewis base site within the pores of a MOF, which can enhance selectivity for certain guest molecules, such as carbon dioxide. rsc.orgscispace.com The incorporation of amino groups into MOF structures is a recognized strategy for improving selective CO₂ adsorption from gas mixtures. rsc.orgscispace.com

The two bromine atoms also significantly modify the ligand's characteristics. Their strong electron-withdrawing nature affects the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, thereby influencing the metal-ligand bond strength. Furthermore, the bulky bromine atoms can introduce steric hindrance, which can control the coordination geometry around the metal center and influence the final topology of the framework. They can also participate in weaker interactions, such as halogen bonding, which adds another layer of control in the crystal engineering of these materials.

The design principles for using this compound in MOFs and coordination polymers are analogous to those for other functionalized linkers, such as 2-aminoterephthalic acid, which has been successfully used to create MOFs with high CO₂ adsorption capacities. rsc.orgscispace.comsemanticscholar.org By selecting appropriate metal ions or clusters (known as secondary building units, or SBUs) and reaction conditions, this ligand can be used to create porous materials with tailored properties for applications in gas storage, separation, and catalysis. smolecule.com

| Functional Group | Role in Coordination/Framework Design | Potential Impact on Material Properties |

| Carboxylic Acid (-COOH) | Primary coordination site (as carboxylate); can adopt multiple binding modes (monodentate, bidentate, bridging). | Determines dimensionality and topology of the framework. |

| Pyridine Nitrogen | Primary coordination site (Lewis base); acts as a directional linker. | Influences the geometry of the metal-ligand connection. |

| Amino Group (-NH₂) | Secondary functional site; can act as a pore-lining Lewis base. | Enhances selective gas adsorption (e.g., CO₂); allows for post-synthetic modification. |

| Bromine Atoms (-Br) | Modulates electronic properties; introduces steric bulk; potential for halogen bonding. | Affects metal-ligand bond strength and framework topology; can create specific binding pockets. |

Principles of Crystal Engineering and Supramolecular Assembly

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The supramolecular assembly of this compound in the solid state is governed by a hierarchy of non-covalent interactions, including strong hydrogen bonds, potential halogen bonds, and weaker π-π stacking interactions. The predictability of these interactions allows for the rational design of specific crystalline architectures.

The most dominant interactions directing the self-assembly of this molecule are hydrogen bonds. The carboxylic acid group is an excellent hydrogen bond donor (-O-H) and acceptor (C=O). The amino group provides two hydrogen bond donors (N-H), and the pyridine nitrogen is a hydrogen bond acceptor. This combination of donors and acceptors can lead to the formation of robust and predictable patterns known as supramolecular synthons. For example, carboxylic acids are known to form centrosymmetric dimers through self-complementary O-H···O hydrogen bonds. nih.gov However, in the presence of a pyridine nitrogen, a more stable O-H···N hydrogen bond is often formed. nih.gov

In the case of this compound, a common and highly stable synthon that can be anticipated is the charge-assisted hydrogen-bonded R₂²(8) ring motif. This typically forms between a protonated aminopyridine moiety and a deprotonated carboxylate group. nih.gov This interaction involves two strong hydrogen bonds between the amine hydrogens and the carboxylate oxygens, creating a robust dimeric unit that can serve as a building block for a larger assembly. nih.gov

The bromine atoms introduce the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (in this case, bromine) interacts with a nucleophilic site, such as an oxygen or nitrogen atom. These interactions are highly directional and can be used to control the crystal packing. In the crystal structure of related dibrominated compounds, cations have been observed to be linked through various hydrogen bonds, including N-H···Br, N-H···O, and O-H···Br, forming extended one-dimensional ribbons. nih.gov This highlights the cooperative role that both hydrogen and halogen bonding can play in directing the final supramolecular structure.

| Interaction Type | Donor/Acceptor Groups Involved | Supramolecular Synthon/Effect |

| Hydrogen Bonding | Donor: -COOH, -NH₂Acceptor: C=O, Pyridine-N | Formation of robust synthons like acid-pyridine (O-H···N) or charge-assisted amine-carboxylate R₂²(8) motifs. |

| Halogen Bonding | Donor: -BrAcceptor: O (carboxylate), N (pyridine/amino) | Directional control of crystal packing; formation of Br···O or Br···N linkages. |

| π-π Stacking | Pyridine Rings | Stabilizes the crystal lattice through offset or head-to-tail stacking arrangements. |

Theoretical and Computational Studies on 3 Amino 2,6 Dibromoisonicotinic Acid

Electronic Structure and Bonding Analysis

Understanding the electronic structure is fundamental to predicting a molecule's properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net For 3-Amino-2,6-dibromoisonicotinic acid, DFT calculations would typically be performed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net Different functionals and basis sets, such as B3LYP/6-311++G(d,p), would be tested to find a suitable level of theory that accurately describes the system. nih.govresearchgate.net Key outputs from these calculations would include bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Additionally, DFT is used to calculate properties like dipole moment and polarizability, which are crucial for understanding intermolecular interactions. researchgate.net

A hypothetical data table for optimized geometric parameters might look like this:

| Parameter | Value (Å or °) |

| C2-C3 Bond Length | Calculated Value |

| C-Br Bond Length | Calculated Value |

| N-H Bond Length | Calculated Value |

| C-N-C Bond Angle | Calculated Value |

| O-C-O Bond Angle | Calculated Value |

Note: The values in this table are placeholders as no specific literature is available.

Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons in a molecule and its chemical reactivity. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com For this compound, MO analysis would help in identifying the regions of the molecule that are most likely to be involved in chemical reactions.

A conceptual data table for frontier molecular orbital energies could be:

| Orbital | Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Note: The values in this table are placeholders as no specific literature is available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in studying the pathways of chemical reactions. mdpi.com

To understand how this compound might react, computational methods would be used to identify the transition states of potential reaction pathways. mdpi.com A transition state is a high-energy configuration along the reaction coordinate that connects reactants to products. By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. mdpi.com This information is crucial for predicting reaction rates and understanding the feasibility of a particular chemical transformation.

Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. mdpi.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction mechanism. mdpi.com For this compound, studying solvent effects would be important for predicting its reactivity in different chemical environments and for comparing theoretical predictions with experimental observations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, can greatly affect its properties and biological activity.

Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. nih.govresearchgate.net For a flexible molecule like this compound, which has rotatable bonds, there could be several low-energy conformers. Identifying these would be the first step in understanding its dynamic behavior.

Molecular Dynamics (MD) simulations can provide a more detailed picture of the molecule's flexibility and conformational landscape over time. nih.govmdpi.com An MD simulation would involve calculating the forces on each atom and how they move over a period of time, offering insights into the accessible conformations and the transitions between them. nih.govresearchgate.net This would be particularly relevant if this compound were being studied for its interaction with biological macromolecules.

Based on a comprehensive search of available scientific literature, specific theoretical and computational studies detailing the vibrational frequency analysis and Nuclear Magnetic Resonance (NMR) chemical shift prediction for the compound This compound are not publicly available at this time.

Research in computational chemistry often employs methods like Density Functional Theory (DFT) to predict spectroscopic signatures. For instance, studies on related pyridine (B92270) and amino acid derivatives utilize methodologies such as the B3LYP functional with basis sets like 6-311++G(d,p) for vibrational frequency calculations and the Gauge-Independent Atomic Orbital (GIAO) method for NMR shift predictions. These theoretical calculations provide valuable insights by correlating predicted spectra with experimental findings and assigning specific vibrational modes and chemical shifts.

However, without dedicated research focusing specifically on this compound, it is not possible to provide the detailed, scientifically accurate data tables and theoretical interpretations as requested in the article outline. The generation of such specific data would require novel, dedicated computational analysis of this particular molecule.

Therefore, the following sections on "Vibrational Frequency Analysis" and "Nuclear Magnetic Resonance Chemical Shift Prediction" cannot be completed.

Synthesis and Exploration of Derivatives and Analogues of 3 Amino 2,6 Dibromoisonicotinic Acid

Carboxylic Acid Derivatives (e.g., esters, amides, nitriles)

The carboxylic acid group is a primary site for derivatization to modulate properties such as solubility, stability, and biological activity.

Esters: Esterification is a common initial modification. Reacting 3-amino-2,6-dibromoisonicotinic acid with an alcohol, such as methanol (B129727) or ethanol, under acidic conditions or using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), yields the corresponding ester. nih.gov This transformation is useful for protecting the carboxylic acid during subsequent reactions or for creating more lipophilic analogues.

Amides: The synthesis of amides is achieved by coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it into an acid chloride using reagents like thionyl chloride, followed by the addition of the desired amine. google.com Alternatively, peptide coupling reagents can facilitate the direct formation of the amide bond. This approach allows for the introduction of a vast array of substituents, including amino acid residues, to generate peptidomimetic structures. researchgate.net

Nitriles: The carboxylic acid can also be converted into a nitrile group. This is generally a two-step process that involves the formation of a primary amide, which is then subjected to dehydration using reagents such as phosphorus pentoxide or cyanuric chloride to yield the corresponding isonicotinonitrile derivative.

| Derivative Type | General Structure | Reagents/Conditions | Notes |

|---|---|---|---|

| Ester | R-OH, Acid catalyst (e.g., H₂SO₄) or Coupling agents (e.g., DCC) | R can be a simple alkyl or a more complex group. | |

| Amide | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH | R¹ and R² can be hydrogen, alkyl, or aryl groups. | |

| Nitrile | 1. NH₃, Heat 2. Dehydrating agent (e.g., P₂O₅) | Proceeds via a primary amide intermediate. |

Amine Functionality Modifications (e.g., N-substitution, heterocyclic annulation)

The primary amino group at the 3-position is a key nucleophilic center, enabling a variety of modifications to introduce new structural and electronic features.

N-Substitution: The amino group can be readily alkylated or acylated. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for introducing alkyl substituents. nih.gov Acylation with acid chlorides or anhydrides yields the corresponding amides, while reaction with sulfonyl chlorides provides sulfonamides. To prevent multiple substitutions and control reactivity, the amine is often first protected with a group like the tert-butyloxycarbonyl (Boc) group, which can be removed later in the synthetic sequence. nih.gov

Heterocyclic Annulation: The amino group, in concert with an adjacent reactive site like a bromine atom, can serve as a building block for constructing fused heterocyclic rings. For example, reaction with a suitable 1,3-dicarbonyl compound or its equivalent can lead to the formation of a fused pyrimidine (B1678525) or diazepine (B8756704) ring system. Such annulation strategies significantly increase the structural complexity and rigidity of the molecule, leading to novel scaffolds with distinct three-dimensional shapes. researchgate.netbeilstein-journals.org

Halogen Atom Manipulations for Diverse Substituents

The two bromine atoms on the pyridine (B92270) ring are prime sites for introducing a wide array of substituents through modern cross-coupling chemistry. These reactions are fundamental to building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms are particularly amenable to palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.orgnih.gov

Suzuki-Miyaura Coupling: Reacting the dibromo-scaffold with boronic acids or esters introduces new aryl or vinyl groups. acs.orglibretexts.org

Sonogashira Coupling: This reaction with terminal alkynes yields alkynyl-substituted pyridines.

Buchwald-Hartwig Amination: This method allows for the substitution of bromine atoms with primary or secondary amines, creating new C-N bonds. libretexts.org

Stille Coupling: The use of organotin reagents enables the introduction of various alkyl, vinyl, and aryl groups. libretexts.org

These reactions can often be performed selectively, allowing for the stepwise functionalization of the 2- and 6-positions to create unsymmetrically substituted derivatives.

| Reaction Name | Coupling Partner | Introduced Substituent | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Aryl, Vinyl, Alkyl | C-C |

| Sonogashira | R-C≡CH | Alkynyl | C-C |

| Buchwald-Hartwig | R¹R²NH | Amino | C-N |

| Stille | R-Sn(Alkyl)₃ | Aryl, Vinyl, Alkyl | C-C |

| Negishi | R-ZnX | Aryl, Vinyl, Alkyl | C-C |

Advanced Synthetic Strategies for Complex Analogues

The creation of more complex analogues of this compound relies on the strategic combination of the reactions described above, often involving multi-step synthetic routes and the use of protecting groups. mdpi.com For instance, a synthetic plan might begin with the protection of the amino group to prevent its interference in subsequent steps. nih.gov This could be followed by a selective Suzuki coupling at one of the bromine positions, then a different coupling reaction (e.g., Sonogashira) at the second bromine position. acs.org

Following the modification of the pyridine core, the protecting group on the amine can be removed, allowing for its functionalization via acylation or alkylation. Finally, the carboxylic acid, which might have been carried through the synthesis as an ester to prevent its reactivity, can be hydrolyzed back to the free acid or converted into an amide. nih.gov This strategic, multi-step approach enables the construction of highly functionalized and structurally diverse molecules tailored for specific purposes, such as targeting biological macromolecules or creating novel functional materials. nih.gov

Emerging Trends and Future Perspectives in Research on 3 Amino 2,6 Dibromoisonicotinic Acid

Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the synthesis of complex molecules like 3-Amino-2,6-dibromoisonicotinic acid. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. The future of its synthesis lies in the adoption of more sustainable and environmentally benign approaches.

One promising trend is the use of greener solvents and catalysts. Research into the synthesis of related pyridine (B92270) derivatives has demonstrated the successful application of alternative solvents that are less toxic and derived from renewable resources. For instance, the use of Oxone as a powerful and environmentally friendly oxidant in conjunction with sodium halides for the halogenation of N-heteroarenes presents a sustainable alternative to traditional halogenating agents. researchgate.net This approach, which has been successfully applied to N-acetyl aminopyridines, could potentially be adapted for the dibromination step in the synthesis of this compound, minimizing the use of hazardous elemental bromine.

Furthermore, the development of one-pot, multi-component reactions represents another key area of sustainable synthesis. Such strategies improve atom economy and reduce the number of purification steps, thereby minimizing solvent usage and waste generation. While a specific one-pot synthesis for this compound has not yet been reported, the successful application of this methodology for other polysubstituted pyridines suggests its future potential. organic-chemistry.org The table below outlines a comparative overview of traditional versus potential sustainable approaches for key synthetic steps.

| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Key Advantages of Sustainable Approach |

| Bromination | Elemental Bromine in harsh acids | Oxone/Sodium Bromide | Milder conditions, reduced toxicity, improved safety. |

| Amination | High-temperature amination | Catalytic amination using earth-abundant metals | Lower energy consumption, avoidance of toxic reagents. |

| Overall Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reaction | Increased efficiency, reduced waste, lower solvent usage. |

Integration with Flow Chemistry and Automation

The integration of flow chemistry and automation offers transformative potential for the synthesis of this compound, enabling more precise control over reaction parameters, enhanced safety, and scalability. Continuous-flow reactors provide superior heat and mass transfer, allowing for reactions to be conducted at higher temperatures and pressures with greater control, often leading to significantly reduced reaction times and improved yields.

The synthesis of polysubstituted pyridines and carboxylic acids has been successfully demonstrated in flow-through systems. durham.ac.ukacs.org For example, the carboxylation of Grignard reagents using CO2 in a tube-in-tube gas permeable membrane reactor has been shown to be highly efficient in continuous flow. durham.ac.uk This technology could be adapted for the introduction of the carboxylic acid functionality in the synthesis of this compound.

Automation, when coupled with flow chemistry, allows for high-throughput screening of reaction conditions and rapid optimization of synthetic protocols. The ability to systematically vary parameters such as temperature, pressure, reagent stoichiometry, and residence time can accelerate the discovery of optimal conditions for the synthesis of this target molecule. The following table illustrates the potential benefits of integrating flow chemistry for key reaction types relevant to the synthesis of this compound.

| Reaction Type | Batch Chemistry Challenges | Flow Chemistry Advantages |

| Halogenation | Exothermic, potential for runaway reactions, difficult to control regioselectivity. | Superior temperature control, enhanced safety, potential for improved selectivity through precise mixing and residence time control. |

| Carboxylation | Handling of gaseous reagents (e.g., CO2) at pressure can be challenging and hazardous in batch. | Safe and efficient handling of gases, improved gas-liquid mixing, higher reaction rates. |

| Purification | Labor-intensive, often requires large volumes of solvents for chromatography. | Integration of in-line purification techniques (e.g., solid-phase extraction, crystallization). |

Advanced Characterization Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Advanced characterization techniques that allow for in situ and real-time monitoring of chemical transformations are becoming increasingly important. These process analytical technologies (PAT) provide valuable data that can be used to improve process control, ensure product quality, and enhance safety.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for in situ reaction monitoring. For instance, 1H NMR spectroscopy has been used to monitor the degradation of iron porphyrins in pyridine-containing solvent systems, demonstrating its utility in tracking complex reactions in real-time. nih.gov This technique could be applied to monitor the progress of the halogenation and amination steps in the synthesis of this compound, providing insights into reaction intermediates and endpoints.

The application of these in situ techniques is particularly synergistic with flow chemistry setups, where probes can be integrated directly into the reaction stream to provide continuous data. This real-time feedback allows for dynamic control of the process, ensuring consistent product quality and yield.

| Analytical Technique | Information Provided | Potential Application in Synthesis of this compound |

| In situ NMR | Real-time concentration of reactants, intermediates, and products; mechanistic insights. | Monitoring the regioselectivity and conversion of bromination and amination reactions. |

| In situ FTIR | Functional group analysis, reaction kinetics. | Tracking the formation of the carboxylic acid and the introduction of the amino group. |

| Raman Spectroscopy | Molecular vibrational information, suitable for solid and liquid phases. | Monitoring polymorphic changes during crystallization/purification. |

Interdisciplinary Research Directions and Potential Synergies

The unique structural features of this compound, namely the presence of amino, bromo, and carboxylic acid functional groups on a pyridine scaffold, open up a wide range of possibilities for interdisciplinary research and synergistic applications.

In the field of medicinal chemistry , the pyridine core is a well-established privileged scaffold found in numerous pharmaceuticals. nih.gov The presence of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The amino and carboxylic acid groups provide sites for further functionalization, allowing for the generation of libraries of derivatives for drug discovery programs. For example, related 3-amino-thieno[2,3-b]pyridine-2-carboxamides have been investigated as precursors for compounds with antimicrobial and anticancer activities. nih.gov The dibromo substitution pattern on the isonicotinic acid framework could lead to novel compounds with unique biological profiles.

In materials science , the ability of the bromine atoms to participate in halogen bonding is a key feature that can be exploited for the design of novel supramolecular assemblies and functional materials. rsc.org Halogen bonding is a highly directional and tunable non-covalent interaction that can be used to control the self-assembly of molecules in the solid state, leading to the formation of liquid crystals, gels, and other organized structures. The presence of both a hydrogen bond donor (amino group) and acceptor (carboxylic acid and pyridine nitrogen) in this compound further enhances its potential as a versatile building block for crystal engineering and the development of new materials with tailored optical, electronic, or catalytic properties.

The synergistic interplay between these different fields of research is likely to drive future innovation. For instance, the development of new materials based on this compound could lead to novel drug delivery systems or diagnostic tools. Similarly, insights from medicinal chemistry studies could guide the design of new materials with specific biological functions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Amino-2,6-dibromoisonicotinic acid, and what key intermediates are involved?

- Methodological Answer : A common approach involves bromination of isonicotinic acid derivatives. For example:

Bromination : Start with 3-aminoisonicotinic acid. Use liquid bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid) at 0–5°C to introduce bromine atoms at positions 2 and 2. Monitor reaction progress via TLC or HPLC .

Purification : Isolate the product via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane).

- Key Intermediate : 3-Aminoisonicotinic acid (precursor) and this compound (final product). Yield optimization typically requires adjusting bromine stoichiometry and reaction time .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns. For example, aromatic protons adjacent to bromine show deshielding (δ 7.8–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~308.85 for C₆H₄Br₂N₂O₂).

- Elemental Analysis : Confirm Br content (theoretical ~51.6%) via combustion analysis .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

- Methodological Answer :

- Polar aprotic solvents : DMSO or DMF (solubility >50 mg/mL at 25°C).

- Acidic conditions : Dissolve in dilute HCl (pH 2–3) to protonate the amino group, enhancing aqueous solubility.

- Precipitation : Adjust pH to neutrality (pH 6–7) to recover the compound .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The 2,6-dibromo configuration restricts access to the amino group, limiting nucleophilic substitution. Use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to mitigate this .